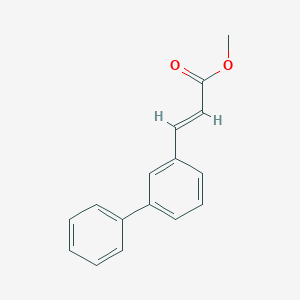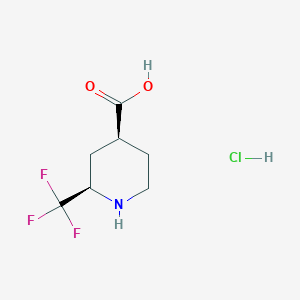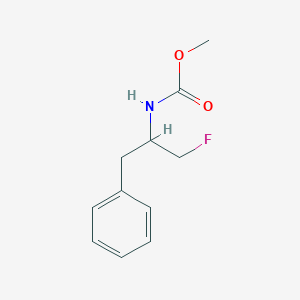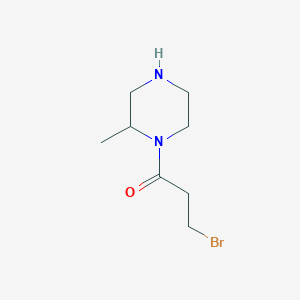
1-(3-Bromopropanoyl)-2-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropanoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromopropanoyl group attached to a methylpiperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropanoyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 3-bromopropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions: 1-(3-Bromopropanoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or ketones.
科学研究应用
1-(3-Bromopropanoyl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1-(3-Bromopropanoyl)-2-methylpiperazine involves its interaction with biological targets through its bromopropanoyl and piperazine moieties. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The piperazine ring can interact with receptors and ion channels, modulating their function.
相似化合物的比较
3-Bromopropionic Acid: Similar in structure but lacks the piperazine ring.
3-Bromopropionyl Chloride: Used as a reagent in the synthesis of 1-(3-Bromopropanoyl)-2-methylpiperazine.
Pipobroman: A related compound with two bromopropionyl groups attached to a piperazine ring, used as an antineoplastic agent.
Uniqueness: this compound is unique due to its specific combination of a bromopropanoyl group and a methylpiperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
属性
CAS 编号 |
1240570-73-3 |
|---|---|
分子式 |
C8H15BrN2O |
分子量 |
235.12 g/mol |
IUPAC 名称 |
3-bromo-1-(2-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H15BrN2O/c1-7-6-10-4-5-11(7)8(12)2-3-9/h7,10H,2-6H2,1H3 |
InChI 键 |
IVZWVSMROULPGY-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCCN1C(=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


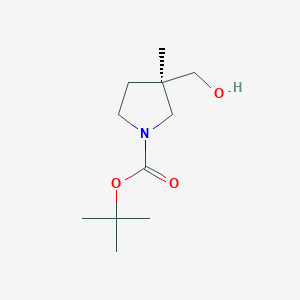



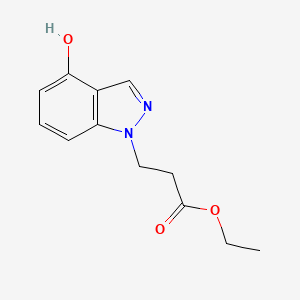
![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
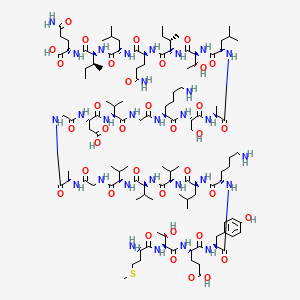
![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
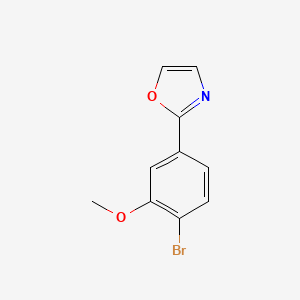
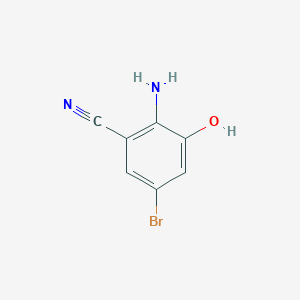
![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)
